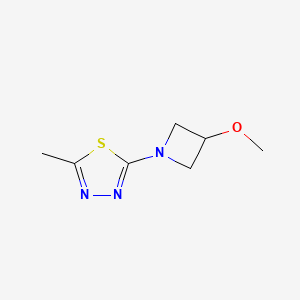

2-(3-Methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

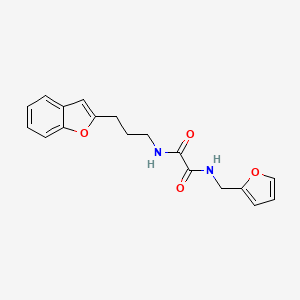

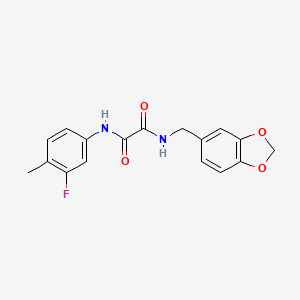

Azetidines are a class of organic compounds characterized by a four-membered ring structure with one nitrogen atom . They are used as building blocks in the synthesis of various pharmaceuticals and biologically active compounds . The methoxy group (OCH3) and thiadiazole ring (a five-membered ring with two nitrogen atoms and one sulfur atom) could potentially contribute to the compound’s reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of azetidines is characterized by a strained four-membered ring, which can influence its chemical reactivity. The presence of the methoxy group and thiadiazole ring could also impact the compound’s polarity, stability, and interactions with other molecules .Chemical Reactions Analysis

Azetidines can participate in a variety of chemical reactions, including ring-opening reactions, substitutions, and additions . The specific reactions that “2-(3-Methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole” might undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For azetidines, these properties can include a relatively high strain energy (due to the four-membered ring), potential for hydrogen bonding (due to the nitrogen atom), and reactivity with electrophiles .Wissenschaftliche Forschungsanwendungen

Synthesis and Spectral Characterization

Several studies have been dedicated to the synthesis and spectral characterization of thiadiazole derivatives. For instance, Schiff base ligands derived from thiadiazole compounds have been synthesized and characterized, revealing moderate activity against certain bacteria and fungi. The structural elucidation of these compounds was accomplished using UV-visible, 1H, 13C-NMR, and MS techniques, confirming their molecular structures (H. M. Vinusha et al., 2015).

Antimicrobial and Antifungal Activities

Thiadiazole derivatives exhibit significant antimicrobial and antifungal activities. A study focusing on Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated strong antimicrobial activity against certain bacterial strains and showed potential for utilization alongside chemotherapy drugs for cancer therapy (M. Gür et al., 2020). Another research synthesized 1,3,4-thiadiazoles via a solvent-free method, showing significant antimicrobial activity against various microorganisms, positioning one of the compounds as a candidate for antimicrobial drug development (Ihsan A. Shehadi et al., 2022).

Anticancer Properties

Compounds containing the 1,3,4-thiadiazole core have been investigated for their antiproliferative properties. For example, novel Schiff bases containing a thiadiazole scaffold were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines, with several compounds exhibiting promising activity, comparable to standard drugs (S. Tiwari et al., 2017).

Enzyme-Modified Phytotoxic Structure

Thiadiazolidine compounds have been synthesized and modified enzymatically to understand their metabolic activation and potential as herbicides. A study investigated the structural modification of a model thiadiazolidine, demonstrating its phytotoxic properties and potential application in agriculture (S. Senoo et al., 1996).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Research on azetidines and related compounds is ongoing, with potential applications in drug discovery, materials science, and other fields . Future research might focus on developing new synthetic methods, exploring the compound’s biological activity, or investigating its physical and chemical properties.

Eigenschaften

IUPAC Name |

2-(3-methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-5-8-9-7(12-5)10-3-6(4-10)11-2/h6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQBSZQITVZYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N2CC(C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2937279.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2937280.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide](/img/structure/B2937283.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2937298.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2937299.png)

![(E)-N-[(4,4-Difluorooxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2937301.png)